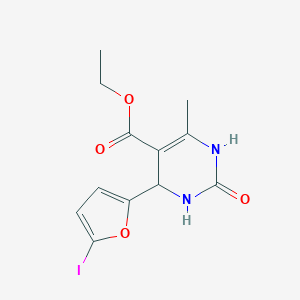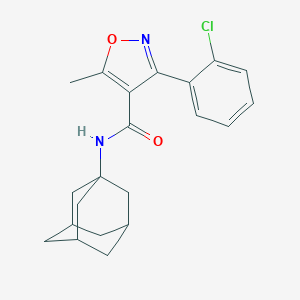
2-(5-CHLORO-2-THIENYL)-N~4~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-QUINOLINECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-CHLORO-2-THIENYL)-N~4~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a quinoline ring, a thienyl group, and an anthracenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-CHLORO-2-THIENYL)-N~4~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Thienyl Group: The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the Anthracenyl Moiety: The anthracenyl group can be introduced through a Friedel-Crafts acylation reaction.
Final Coupling: The final step involves coupling the quinolinecarboxamide with the anthracenyl and thienyl groups under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl and anthracenyl moieties.
Reduction: Reduction reactions can occur at the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the quinoline and thienyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce tetrahydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with quinoline and anthracene moieties have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry
In the industrial sector, this compound might find applications in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N~4~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-QUINOLINECARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The quinoline ring could intercalate with DNA, while the anthracenyl group might participate in π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-CHLORO-2-THIENYL)-N~4~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-QUINOLINECARBOXAMIDE
- This compound
- This compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of a thienyl group, an anthracenyl moiety, and a quinoline ring in a single molecule provides a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C28H15ClN2O3S |
|---|---|
Peso molecular |
494.9 g/mol |
Nombre IUPAC |
2-(5-chlorothiophen-2-yl)-N-(9,10-dioxoanthracen-1-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C28H15ClN2O3S/c29-24-13-12-23(35-24)22-14-19(15-6-3-4-10-20(15)30-22)28(34)31-21-11-5-9-18-25(21)27(33)17-8-2-1-7-16(17)26(18)32/h1-14H,(H,31,34) |
Clave InChI |
ITDPMLAOHLCNIB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{1-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B332289.png)

![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione](/img/structure/B332292.png)



![Isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332302.png)

![4-{(E)-1-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLIDENE}-5-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B332304.png)
![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332305.png)

![4-[(4-Cinnamyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B332307.png)
